molecular formula C10H19O4P B13694831 Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate CAS No. 89021-25-0

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate

Cat. No.: B13694831
CAS No.: 89021-25-0
M. Wt: 234.23 g/mol
InChI Key: RXDLGWVPUAZIAP-UHFFFAOYSA-N
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Description

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is an organophosphorus compound featuring a conjugated enone (α,β-unsaturated ketone) substituent attached to a phosphonate ester backbone.

Properties

CAS No.

89021-25-0

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

4-di(propan-2-yloxy)phosphorylbut-3-en-2-one

InChI

InChI=1S/C10H19O4P/c1-8(2)13-15(12,14-9(3)4)7-6-10(5)11/h6-9H,1-5H3

InChI Key

RXDLGWVPUAZIAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C=CC(=O)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate can be synthesized through the reaction of isopropyl alcohol with phosphorus trichloride, followed by the addition of a suitable carbonyl compound. The reaction typically involves the following steps:

    Reaction of Isopropyl Alcohol with Phosphorus Trichloride: This step produces diisopropyl phosphite. [ 3 (\text{CH}_3)_2\text{CHOH} + \text{PCl}_3 \rightarrow [(\text{CH}_3)_2\text{CHO}]_2\text{POH} + 2\text{HCl} + (\text{CH}_3)_2\text{CHCl} ]

    Addition of Carbonyl Compound: The diisopropyl phosphite is then reacted with a suitable carbonyl compound to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phosphonate group can participate in substitution reactions, where the diisopropyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive phosphonate derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate and related phosphonate esters:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 3-Oxo-1-buten-1-yl C₁₀H₁₉O₄P 234.22 Conjugated ketone enhances reactivity in Michael additions; potential bioactivity due to α,β-unsaturation.
Diisopropyl methylphosphonate Methyl C₇H₁₇O₃P 180.18 By-product in sarin production; used as a non-toxic surrogate in nerve agent research .
Dimethyl (2-oxopropyl)phosphonate 2-Oxopropyl C₅H₁₁O₄P 166.11 High reactivity in nucleophilic reactions; precursor for ketone-functionalized polymers .
Diisopropyl (cyanomethyl)phosphonate Cyanomethyl C₈H₁₆NO₃P 205.19 Bioisosteric mimic of phosphate groups; enzyme inhibitor in metabolic studies .
Diisopropyl (3-acetyloxiran-2-yl)phosphonate 3-Acetyloxiran (epoxide) C₁₀H₁₉O₅P 250.23 Epoxide group enables ring-opening reactions; used in crosslinking applications .

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